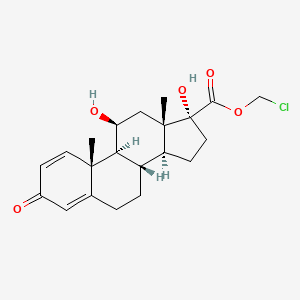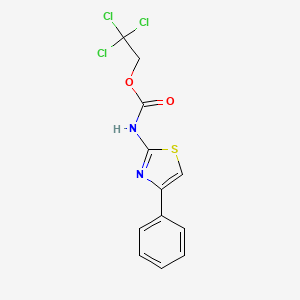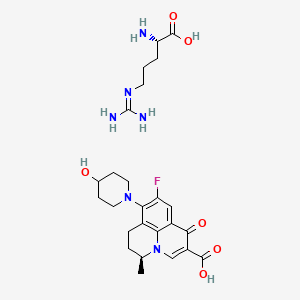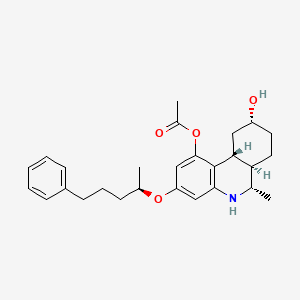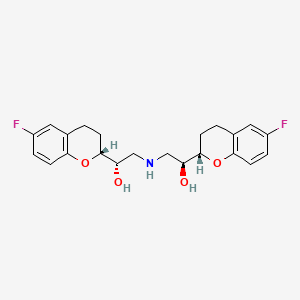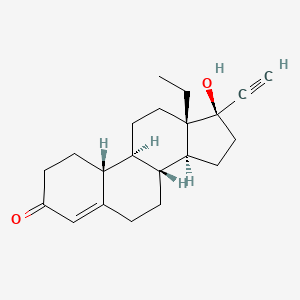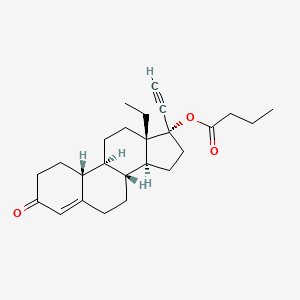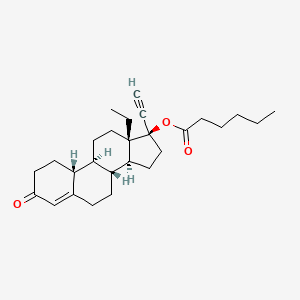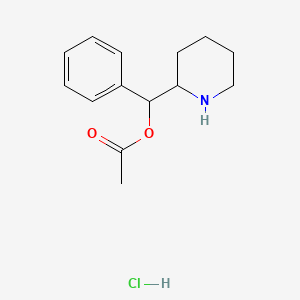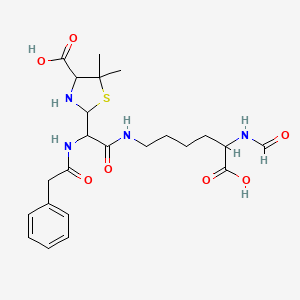
Libecillide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Libecillide: est un composé chimique de formule moléculaire C23H32N4O7S . Il est connu pour sa structure complexe, qui comprend 23 atomes de carbone, 32 atomes d'hydrogène, 4 atomes d'azote, 7 atomes d'oxygène et 1 atome de soufre
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de Libecillide implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions contrôlées. La voie de synthèse exacte peut varier, mais elle implique généralement l'utilisation de solvants organiques, de catalyseurs et de températures et pressions de réaction spécifiques pour obtenir le produit souhaité.
Méthodes de production industrielle: En milieu industriel, la production de this compound est mise à l'échelle en utilisant de grands réacteurs et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut impliquer une surveillance et des ajustements continus pour maintenir les paramètres de réaction souhaités.
Analyse Des Réactions Chimiques
Types de réactions: Libecillide subit diverses réactions chimiques, notamment :
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.
Réactifs et conditions courants: Les réactions de this compound nécessitent généralement des réactifs et des conditions spécifiques, tels que :
Agents oxydants: Il s'agit notamment de substances comme le permanganate de potassium ou le peroxyde d'hydrogène.
Agents réducteurs: Il s'agit notamment de substances comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Catalyseurs: Il s'agit notamment de substances comme le palladium sur carbone ou le platine.
Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'aldéhydes, tandis que la réduction peut conduire à la formation d'alcools ou d'amines.
Applications De Recherche Scientifique
Libecillide a un large éventail d'applications en recherche scientifique, notamment :
Chimie: Il est utilisé comme réactif dans diverses réactions chimiques et comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie: Il est étudié pour ses activités biologiques potentielles, y compris ses effets sur les processus cellulaires et ses interactions avec les biomolécules.
Médecine: Il est étudié pour ses propriétés thérapeutiques potentielles, y compris sa capacité à moduler des voies biologiques spécifiques.
Industrie: Il est utilisé dans le développement de nouveaux matériaux et comme composant dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut se lier à certaines enzymes ou à certains récepteurs, ce qui entraîne des modifications de leur activité et des effets subséquents sur les processus cellulaires. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application et du contexte spécifiques.
Mécanisme D'action
The mechanism of action of Libecillide involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Propriétés
Formule moléculaire |
C23H32N4O7S |
|---|---|
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
2-[2-[(5-carboxy-5-formamidopentyl)amino]-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C23H32N4O7S/c1-23(2)18(22(33)34)27-20(35-23)17(26-16(29)12-14-8-4-3-5-9-14)19(30)24-11-7-6-10-15(21(31)32)25-13-28/h3-5,8-9,13,15,17-18,20,27H,6-7,10-12H2,1-2H3,(H,24,30)(H,25,28)(H,26,29)(H,31,32)(H,33,34) |
Clé InChI |
TXKNSNYUJUCKMI-UHFFFAOYSA-N |
SMILES |
CC1(C(NC(S1)C(C(=O)NCCCCC(C(=O)O)NC=O)NC(=O)CC2=CC=CC=C2)C(=O)O)C |
SMILES canonique |
CC1(C(NC(S1)C(C(=O)NCCCCC(C(=O)O)NC=O)NC(=O)CC2=CC=CC=C2)C(=O)O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Libecillide; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



